Product packaging for 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol(Cat. No.:CAS No. 244126-41-8)

5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol

Cat. No.: B1339055
CAS No.: 244126-41-8
M. Wt: 198.17 g/mol
InChI Key: KIFYUFCRILBWEB-UHFFFAOYSA-N
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Description

Historical Context and Significance

The development of 5-(Methoxymethoxy)benzo[d]dioxol-4-ol emerges from the rich historical tradition of benzodioxole chemistry, which has evolved significantly since the early characterization of 1,3-benzodioxole derivatives. The parent compound 1,3-benzodioxole, also known as 1,2-methylenedioxybenzene, was first systematically studied as a benzene derivative containing the methylenedioxy functional group. This foundational work established benzodioxoles as a distinct class of heterocyclic compounds with unique chemical properties and reactivity patterns.

The introduction of methoxymethyl ether protecting groups represents a pivotal advancement in synthetic organic chemistry methodology. Methoxymethyl ether groups have been extensively utilized to protect hydroxyl functionalities during multi-step synthetic sequences. The development of reliable protection and deprotection protocols for methoxymethyl groups has enabled chemists to construct complex molecular architectures with precise functional group placement. The stability of methoxymethyl ethers between pH 4 to pH 12, combined with their inertness toward various oxidizing and reducing agents, bases, nucleophiles, and electrophiles, has made them indispensable tools in synthetic chemistry.

The convergence of benzodioxole chemistry with methoxymethyl protection strategies has yielded compounds like 5-(Methoxymethoxy)benzo[d]dioxol-4-ol, which serve as sophisticated synthetic intermediates. This compound exemplifies the evolution of protecting group chemistry from simple acetyl and benzyl groups to more specialized and selective protecting systems. The historical significance of this compound lies in its representation of advanced synthetic methodology, where multiple functional groups can be simultaneously protected and manipulated with high selectivity.

Structural Classification within Benzodioxole Chemistry

5-(Methoxymethoxy)benzo[d]dioxol-4-ol belongs to the benzodioxole class of organic compounds, which are characterized by a benzene ring fused to either isomer of dioxole. The dioxole moiety consists of a five-membered unsaturated ring containing two oxygen atoms and three carbon atoms, creating a unique heterocyclic framework. Within this classification system, the compound represents a substituted benzodioxole where the benzene ring bears both hydroxyl and methoxymethyl ether functionalities.

The structural architecture of this compound can be systematically analyzed through its constituent components. The core 1,3-benzodioxole framework provides the fundamental heterocyclic backbone, with the methylenedioxy bridge creating a rigid five-membered ring system fused to the aromatic benzene core. This fusion results in a planar molecular geometry that influences both the electronic properties and reactivity patterns of the compound.

The methoxymethyl ether substituent represents a secondary structural feature that significantly impacts the compound's chemical behavior. This protecting group exhibits acetal-like properties, making it susceptible to acid-catalyzed hydrolysis while remaining stable under basic and neutral conditions. The positioning of this group at the 5-position of the benzodioxole core creates specific steric and electronic effects that influence the overall molecular reactivity.

Table 1: Structural Classification Data for 5-(Methoxymethoxy)benzo[d]dioxol-4-ol

Parameter Value
Chemical Abstracts Service Number 244126-41-8
Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
Structural Class Benzodioxoles
Ring System Fused heterocyclic
Functional Groups Hydroxyl, methoxymethyl ether, methylenedioxy
Molecular Geometry Planar aromatic core with tetrahedral ether carbons

The hydroxyl group at the 4-position represents the primary reactive site in this molecule, capable of participating in various chemical transformations including esterification, etherification, and oxidation reactions. The proximity of this hydroxyl group to the methylenedioxy system creates unique electronic effects due to the electron-donating nature of the dioxole moiety.

Research Relevance and Current Scientific Interest

Contemporary research interest in 5-(Methoxymethoxy)benzo[d]dioxol-4-ol stems primarily from its utility as a heterocyclic building block in advanced synthetic chemistry applications. The compound serves as a crucial intermediate in the synthesis of more complex benzodioxole derivatives, which have demonstrated significant biological activities across multiple therapeutic areas. Recent investigations have highlighted the importance of benzodioxole-containing compounds in medicinal chemistry, particularly for their anticancer, anti-inflammatory, antioxidant, and analgesic properties.

The research significance of this compound extends beyond its role as a synthetic intermediate to encompass its potential contributions to natural product synthesis and pharmaceutical development. Benzodioxole derivatives have been identified in various plant species, underscoring their significance in natural product chemistry and their potential health benefits. The structural features present in 5-(Methoxymethoxy)benzo[d]dioxol-4-ol make it a valuable starting material for accessing these naturally occurring compounds through synthetic routes.

Current analytical methodologies have successfully characterized this compound with high precision. Certificate of analysis data indicates purity levels of 85.62% as determined by high-performance liquid chromatography, with the compound existing as a light brown to brown liquid at standard conditions. The compound requires storage at temperatures between 2-8°C to maintain stability, indicating its sensitivity to thermal degradation.

Table 2: Current Research Applications and Analytical Data

Research Application Details
Synthetic Building Block Heterocyclic intermediate for complex molecule synthesis
Purity Analysis 85.62% by high-performance liquid chromatography
Physical State Light brown to brown liquid
Storage Requirements Temperature range 2-8°C
Nuclear Magnetic Resonance Spectrum consistent with proposed structure
Research Classification Heterocyclic building blocks research chemical

The scientific interest in this compound is further enhanced by its compatibility with modern synthetic methodologies. The methoxymethyl protecting group can be selectively removed under mild acidic conditions, typically through boiling in methanol with trace amounts of concentrated hydrochloric acid. This selective deprotection capability enables chemists to reveal the free hydroxyl functionality at strategically planned stages of complex synthetic sequences.

Recent patent literature has documented methods for the preparation of 1,3-benzodioxole heterocyclic compounds, indicating continued industrial and academic interest in this chemical class. These developments suggest that compounds like 5-(Methoxymethoxy)benzo[d]dioxol-4-ol will continue to play important roles in advancing synthetic organic chemistry and pharmaceutical research.

The compound's research relevance is also demonstrated through its availability from multiple commercial suppliers, with various packaging sizes ranging from 100 milligrams to 1 gram quantities. This commercial availability facilitates widespread research access and supports ongoing investigations into benzodioxole chemistry and its applications in drug discovery and development programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O5 B1339055 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol CAS No. 244126-41-8

Properties

IUPAC Name

5-(methoxymethoxy)-1,3-benzodioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-11-4-12-6-2-3-7-9(8(6)10)14-5-13-7/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFYUFCRILBWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465058
Record name 1,3-Benzodioxol-4-ol, 5-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244126-41-8
Record name 1,3-Benzodioxol-4-ol, 5-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol involves several steps. One common method includes the methoxymethylation of 1,3-Benzodioxol-4-ol. The reaction typically requires a methoxymethylating agent such as chloromethyl methyl ether (MOMCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of safrole from natural sources such as sassafras oil. The extracted safrole is then subjected to further chemical modifications to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol has potential applications across pharmaceutical and organic chemistry fields, showing promise in developing new drugs and synthesizing complex molecules.

Pharmaceutical Applications

This compound acts as a scaffold for developing new drugs because of its biological activity. The 1,3-benzodioxol moiety, found in essential oils such as safrole, apiole, and myristicin, and in benzodioxol derivatives, exhibits antiepileptic, analgesic, antituberculosis, and antimicrobial properties.

Antimicrobial Activity
A study evaluated twelve aryl acetate and acetic acid benzodioxol compounds against bacterial strains, including Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa, using the broth dilution method. The most potent compound, 3e, inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 125 µg/mL for S. aureus, 250 µg/mL for E. coli, 220 µg/mL for E. faecalis, and 100 µg/mL for P. aeruginosa.

Antioxidant Activity
The antioxidant activity of synthesized compounds was evaluated using the DPPH assay. Compound 3a was the most active, with an IC50 value of 21.44 µg/mL, while compounds 3b, 3e, and 3f had IC50 values of 96.07, 58.45, and 72.17 µg/mL, respectively.

Organic Chemistry Applications

This compound can be synthesized from Sesamol to produce 1,3-Benzodioxol-5-ol, 4-methyl-. Synthesis of this compound typically involves multi-step organic reactions that allow for efficient construction of the compound while maintaining high yields. The hydroxyl and methoxy groups present in the compound can act as nucleophiles or leaving groups under appropriate conditions, facilitating various reactions.

Interaction Studies

Interaction studies suggest that this compound may interact with enzymes involved in oxidative stress pathways or cellular signaling mechanisms. Further research will be needed to fully elucidate these interactions.

Structural Analogs

Compound NameStructure FeaturesUnique Aspects
1,2-Bis(methoxymethoxy)benzeneTwo methoxymethoxy groups on benzeneIncreased hydrophilicity
3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxyphenyl)Hydroxyl and methoxy substitutionsPotentially enhanced biological activity
2-Methoxyphenylboronic acidBoronic acid functionalityUsed in Suzuki coupling reactions

Mechanism of Action

The mechanism of action of 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxol-5-ol, 4-methyl-: This compound has a similar structure but with a methyl group instead of a methoxymethoxy group.

    1,3-Benzodioxole, 5-(methoxymethoxy)-: Another closely related compound with slight structural variations.

Uniqueness

5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Biological Activity

5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol is a compound characterized by its unique chemical structure, which includes a benzo[d][1,3]dioxole core with two methoxy groups and a hydroxyl group. This arrangement suggests potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C₉H₁₀O₅
  • Molecular Weight : 198.17 g/mol

The presence of hydroxyl and methoxy groups in the structure enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds derived from the 1,3-benzodioxole moiety, including this compound, exhibit a variety of biological activities such as antimicrobial properties. A study evaluated several benzodioxol derivatives against various bacterial strains using the broth dilution method. The results showed that some derivatives had significant minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
3eS. aureus125
3eE. coli250
3eEnterococcus faecalis220
3ePseudomonas aeruginosa100

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH assay. The results indicated that certain derivatives demonstrated notable antioxidant properties, with IC50 values reflecting their effectiveness:

CompoundIC50 (µg/mL)
3a21.44
3b96.07
3e58.45
3f72.17

Interaction Studies

Preliminary studies suggest that this compound may interact with enzymes involved in oxidative stress pathways or cellular signaling mechanisms, although further research is required to fully elucidate these interactions .

Multitarget Pharmacological Profiles

A study highlighted the multitarget potential of similar compounds with methoxy substitutions, indicating that structural modifications can lead to varying affinities for different receptor subtypes. For instance, modifications in the methoxy group position significantly influenced the compounds' selectivity towards serotonin and dopamine receptors . Such findings suggest that derivatives of this compound could be explored for their therapeutic potential in treating conditions like schizophrenia due to their dopaminergic and serotoninergic profiles.

Cytotoxic Activity

In cytotoxicity assessments against cancer cell lines, compounds structurally related to this compound have shown varying degrees of effectiveness. For example, certain analogues demonstrated significant cytotoxic effects with IC50 values in the micromolar range against various cancer cell lines . This suggests a potential for further development as anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of the benzodioxole core. For example, methoxymethylation of a phenolic hydroxyl group (as seen in structurally analogous compounds like 4-methoxybenzyl alcohol derivatives) requires controlled reaction conditions to avoid over-alkylation . Optimize temperature (40–60°C) and use anhydrous solvents (e.g., DMF or THF) with catalysts like K₂CO₃. Monitor progress via TLC or HPLC to ensure intermediate stability .

Q. How can researchers safely handle and store this compound in the laboratory?

  • Methodological Answer :
  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Label containers with hazard warnings (e.g., "moisture-sensitive") .

Q. What analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer :
  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities .
  • Structural Confirmation : Employ ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify methoxymethoxy (–OCH₂O–) and benzodioxol groups. Compare chemical shifts with analogs like 3-methoxy-4-(methoxymethoxy)benzaldehyde (δ 3.4–3.6 ppm for –OCH₃) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (as applied to triazol-3-ol derivatives) requires high-quality crystals grown via slow evaporation in solvents like ethyl acetate/hexane. Analyze torsion angles (e.g., C4–C5–C6–C7 in triazol systems ) to confirm spatial arrangements. Refinement software (e.g., SHELXL) can resolve discrepancies in bond lengths and angles, with R-factors < 0.05 indicating high reliability .

Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. IR) for this compound analogs?

  • Methodological Answer :
  • NMR/IR Cross-Validation : If IR shows a carbonyl peak absent in NMR, consider tautomerization or solvent effects. For example, enol-keto tautomerism in similar compounds can shift proton signals .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange broadening signals .

Q. How can computational modeling predict reactivity in methoxymethoxy-substituted benzodioxoles?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Compare with experimental data for derivatives like 5-methoxy-2-mercaptobenzimidazole to validate nucleophilic/electrophilic sites .

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